(3R)-3-amino-3-(1,5-dimethyl-1H-pyrazol-4-yl)propanoic acid
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Overview
Description
(3R)-3-amino-3-(1,5-dimethyl-1H-pyrazol-4-yl)propanoic acid: is an organic compound that features a pyrazole ring substituted with amino and propanoic acid groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-amino-3-(1,5-dimethyl-1H-pyrazol-4-yl)propanoic acid typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate precursors, such as hydrazines and 1,3-diketones, under acidic or basic conditions.
Introduction of the amino group: The amino group can be introduced via nucleophilic substitution reactions, where an appropriate leaving group on the pyrazole ring is replaced by an amino group.
Attachment of the propanoic acid moiety: This step involves the formation of a carbon-carbon bond between the pyrazole ring and the propanoic acid group, which can be achieved through various coupling reactions, such as the Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. This could include the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogenating agents (e.g., thionyl chloride) or alkylating agents (e.g., alkyl halides) are employed.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
(3R)-3-amino-3-(1,5-dimethyl-1H-pyrazol-4-yl)propanoic acid: has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which (3R)-3-amino-3-(1,5-dimethyl-1H-pyrazol-4-yl)propanoic acid exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved can vary, but typically include interactions with proteins and nucleic acids.
Comparison with Similar Compounds
Similar Compounds
3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine: This compound also features a pyrazole ring but with different substituents, leading to distinct chemical properties and applications.
Uniqueness
- The presence of both amino and propanoic acid groups in (3R)-3-amino-3-(1,5-dimethyl-1H-pyrazol-4-yl)propanoic acid provides unique reactivity and potential for diverse applications, distinguishing it from other pyrazole derivatives.
Properties
Molecular Formula |
C8H13N3O2 |
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Molecular Weight |
183.21 g/mol |
IUPAC Name |
(3R)-3-amino-3-(1,5-dimethylpyrazol-4-yl)propanoic acid |
InChI |
InChI=1S/C8H13N3O2/c1-5-6(4-10-11(5)2)7(9)3-8(12)13/h4,7H,3,9H2,1-2H3,(H,12,13)/t7-/m1/s1 |
InChI Key |
VCOWBRWHEXEQNP-SSDOTTSWSA-N |
Isomeric SMILES |
CC1=C(C=NN1C)[C@@H](CC(=O)O)N |
Canonical SMILES |
CC1=C(C=NN1C)C(CC(=O)O)N |
Origin of Product |
United States |
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